c-ABL-IN-1 is a small molecule inhibitor targeting the c-ABL tyrosine kinase, which is implicated in various cellular processes, including cell differentiation, survival, and responses to DNA damage. The c-ABL proto-oncogene encodes a protein that plays a significant role in the development of chronic myelogenous leukemia through its fusion with the BCR gene, resulting in the BCR-ABL fusion protein, a constitutively active tyrosine kinase. The development of selective inhibitors like c-ABL-IN-1 aims to provide therapeutic options for conditions associated with aberrant c-ABL activity.
c-ABL-IN-1 belongs to a class of compounds known as protein tyrosine kinase inhibitors. These inhibitors are designed to selectively target specific kinases involved in tumorigenesis and other pathological conditions. The compound's design is based on structural insights into the c-ABL kinase domain, facilitating its classification as a targeted cancer therapy aimed at modulating kinase activity.
The synthesis of c-ABL-IN-1 typically involves multi-step organic synthesis techniques that include:
The molecular structure of c-ABL-IN-1 is designed to fit within the ATP-binding pocket of the c-ABL kinase domain. Key features include:
Data from crystallographic studies provide insights into how c-ABL-IN-1 interacts with the c-ABL protein, revealing critical binding interactions that stabilize the inhibitor in the active site.
c-ABL-IN-1 participates in several chemical reactions relevant to its function:
The mechanism of action for c-ABL-IN-1 involves:
Data from biochemical assays demonstrate that treatment with c-ABL-IN-1 significantly reduces phosphorylation levels of known substrates in vitro.
c-ABL-IN-1 exhibits several notable physical and chemical properties:
c-ABL-IN-1 has several applications in scientific research and clinical settings:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5